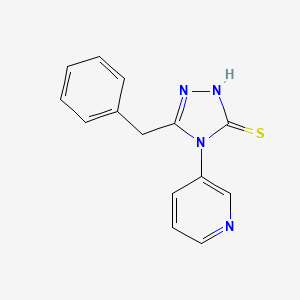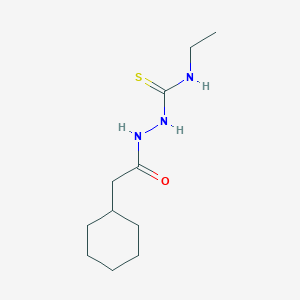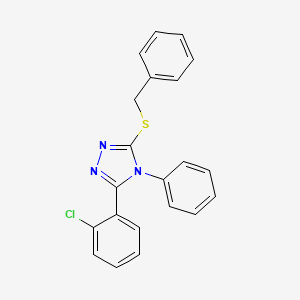![molecular formula C13H15NO2S B4837818 2-[(2-hydroxyethyl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4837818.png)
2-[(2-hydroxyethyl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone
Descripción general
Descripción
2-[(2-hydroxyethyl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as 3-(2-hydroxyethylthio)-1-(1-methyl-1H-indol-3-yl)propan-1-one or HET-0016. In
Mecanismo De Acción
The mechanism of action of 2-[(2-hydroxyethyl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone involves the inhibition of 20-HETE synthesis. 20-HETE is produced by the action of cytochrome P450 enzymes, which are inhibited by the compound. This inhibition leads to a decrease in 20-HETE levels, resulting in vasodilation and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to decrease blood pressure in hypertensive animal models. It has also been shown to reduce infarct size and improve neurological function in animal models of stroke. Additionally, this compound has been shown to have anti-cancer effects by inhibiting angiogenesis and tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(2-hydroxyethyl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone in lab experiments is its specificity for inhibiting 20-HETE synthesis. This specificity allows for the investigation of the role of 20-HETE in various pathological conditions. However, one of the limitations of using the compound is its low yield during synthesis, which can limit its availability for experiments.
Direcciones Futuras
There are several future directions for the study of 2-[(2-hydroxyethyl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone. One direction is the investigation of its potential as a treatment for hypertension, stroke, and cancer in humans. Another direction is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, the compound can be modified to improve its pharmacokinetic properties and increase its bioavailability. Finally, the role of 20-HETE in other pathological conditions can be investigated using this compound as a tool.
Aplicaciones Científicas De Investigación
2-[(2-hydroxyethyl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the activity of 20-HETE, which is a potent vasoconstrictor and pro-inflammatory mediator. 20-HETE has been implicated in various pathological conditions, including hypertension, stroke, and cancer. Therefore, this compound has been investigated as a potential treatment for these conditions.
Propiedades
IUPAC Name |
2-(2-hydroxyethylsulfanyl)-1-(1-methylindol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-14-8-11(13(16)9-17-7-6-15)10-4-2-3-5-12(10)14/h2-5,8,15H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSXZGAJZQNCKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)CSCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-2-{[(3-methyl-1-piperidinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4837742.png)

![1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4837748.png)
![N-(2,6-dichlorophenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4837763.png)
![4-[({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-1-ethyl-2-pyrrolidinone](/img/structure/B4837765.png)
![3-chloro-N-[2-(4-fluorophenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4837771.png)



![3-[(4-methylphenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4837796.png)
![12-isobutyl-9-(isobutylthio)-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B4837798.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4837805.png)
![ethyl 4-{[(2-propionylhydrazino)carbonothioyl]amino}benzoate](/img/structure/B4837810.png)
